4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
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Overview
Description
4-(BENZYLOXY)-N-[6-BROMO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes multiple aromatic rings, a bromine atom, and various functional groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-N-[6-BROMO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) can be employed to introduce the bromine atom at the desired position.
Benzylation and Methoxybenzylation: These steps involve the protection of hydroxyl groups using benzyl and methoxybenzyl groups, which can be achieved using benzyl bromide and methoxybenzyl chloride in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the benzylated and brominated quinazolinone with the appropriate benzamide derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from methoxybenzyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
4-(BENZYLOXY)-N-[6-BROMO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool for probing the function of specific proteins and pathways in cells.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)-N-[6-BROMO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases or other enzymes, leading to the disruption of signaling pathways that are critical for cell survival and proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZYLOXY)-N-[6-CHLORO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
- 4-(BENZYLOXY)-N-[6-FLUORO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
Uniqueness
The uniqueness of 4-(BENZYLOXY)-N-[6-BROMO-2-{2-[(3-METHOXYBENZYL)OXY]PHENYL}-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE lies in its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the bromine atom, in particular, may enhance its binding affinity to certain molecular targets compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C36H30BrN3O5 |
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Molecular Weight |
664.5 g/mol |
IUPAC Name |
N-[6-bromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C36H30BrN3O5/c1-43-29-11-7-10-25(20-29)23-45-33-13-6-5-12-30(33)34-38-32-19-16-27(37)21-31(32)36(42)40(34)39-35(41)26-14-17-28(18-15-26)44-22-24-8-3-2-4-9-24/h2-21,34,38H,22-23H2,1H3,(H,39,41) |
InChI Key |
TXBASHAOSRPJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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